

4'-Chloro-3'-(trifluoromethyl)acetophenone

structural formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4'-Chloro-3'- (trifluoromethyl)acetophenone
Cat. No.:	B1586602

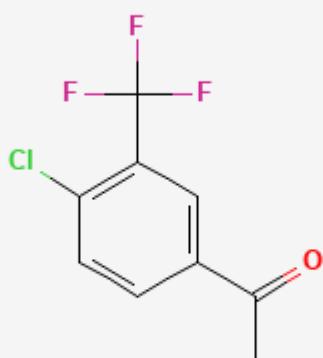
[Get Quote](#)

An In-depth Technical Guide to **4'-Chloro-3'-(trifluoromethyl)acetophenone**

Introduction: A Key Building Block in Modern Chemistry

4'-Chloro-3'-(trifluoromethyl)acetophenone is a substituted aromatic ketone that has garnered significant attention in synthetic and medicinal chemistry. Its structure, featuring a trifluoromethyl group and a chlorine atom on the phenyl ring, imparts unique electronic and lipophilic properties, making it a highly valuable intermediate in the synthesis of complex molecules.^[1] The trifluoromethyl group is a well-known bioisostere for other groups and is often incorporated into pharmaceutical candidates to enhance metabolic stability, binding affinity, and lipophilicity.^[2] Simultaneously, the chlorine atom provides a reactive site for further functionalization through various cross-coupling reactions. This guide provides an in-depth examination of the compound's properties, synthesis, characterization, applications, and safety protocols, intended for researchers and professionals in drug development and chemical synthesis.

Part 1: Physicochemical and Structural Characteristics


Understanding the fundamental properties of a compound is paramount before its application in any synthetic workflow. **4'-Chloro-3'-(trifluoromethyl)acetophenone** is a solid at room

temperature, appearing as a white to off-white crystalline powder.[1][3]

Structural Formula and Identification

- IUPAC Name: 1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone[4]
- Molecular Formula: C₉H₆ClF₃O[4][5][6]
- Molecular Weight: 222.59 g/mol [4][6]
- CAS Number: 129825-11-2[4][6]

The structure consists of an acetophenone core where the phenyl group is substituted at the 4-position with a chloro group and at the 3-position with a trifluoromethyl group.

Figure 1. 2D Structure of **4'-Chloro-3-(trifluoromethyl)acetophenone**. Source: PubChem[4]

Quantitative Physicochemical Data

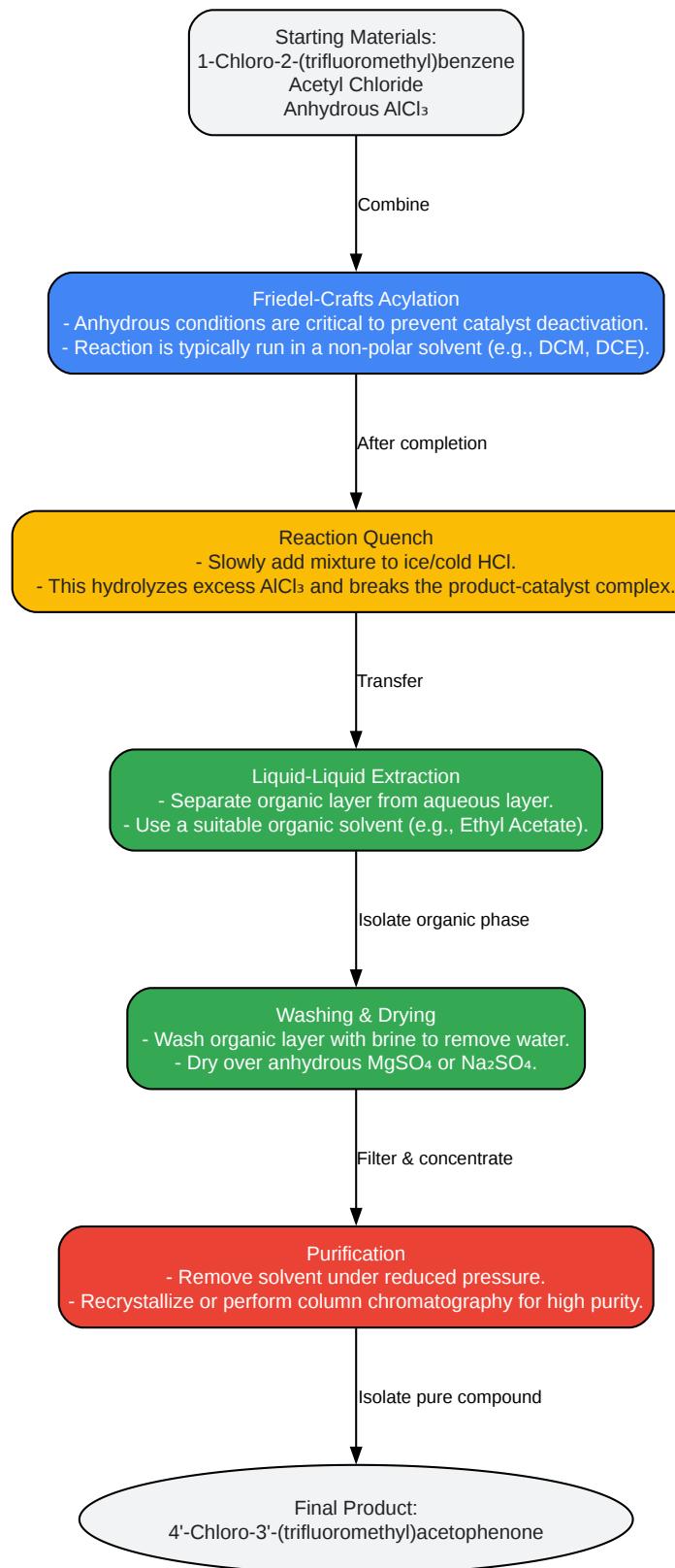
The properties summarized below are critical for designing reaction conditions, purification strategies, and formulation studies.

Property	Value	Source
Melting Point	60 - 64 °C	[1] [3]
Boiling Point	Not specified (solid)	
Appearance	White to almost white powder/crystal	[1] [3]
InChI Key	UYNMUXTXDHJBEN-UHFFFAOYSA-N	[4]
SMILES	CC(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F	[4]
Topological Polar Surface Area	17.1 Å ²	[4]

Part 2: Synthesis Pathway via Friedel-Crafts Acylation

The most common and industrially scalable method for synthesizing substituted acetophenones is the Friedel-Crafts acylation.[\[7\]](#)[\[8\]](#)[\[9\]](#) This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring.

Causality of the Reaction Mechanism


The reaction proceeds by generating a highly electrophilic acylium ion from an acylating agent (typically acetyl chloride or acetic anhydride) using a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl_3).[\[8\]](#)[\[10\]](#)

- Generation of the Electrophile: The Lewis acid coordinates to the acyl chloride, polarizing the carbonyl group and facilitating the departure of the chloride ion to form a resonance-stabilized acylium ion (CH_3CO^+).[\[8\]](#)[\[10\]](#)
- Electrophilic Attack: The electron-rich aromatic ring of the substrate, 1-chloro-2-(trifluoromethyl)benzene, attacks the acylium ion. The directing effects of the existing substituents (chloro and trifluoromethyl groups) guide the incoming acyl group primarily to the position para to the chloro group.

- Restoration of Aromaticity: A proton is lost from the intermediate sigma complex, restoring the aromaticity of the ring and yielding the final product. The AlCl_3 catalyst is regenerated in theory, but in practice, it forms a complex with the ketone product, necessitating the use of slightly more than stoichiometric amounts for the reaction to proceed to completion.[11]

Workflow for Synthesis and Purification

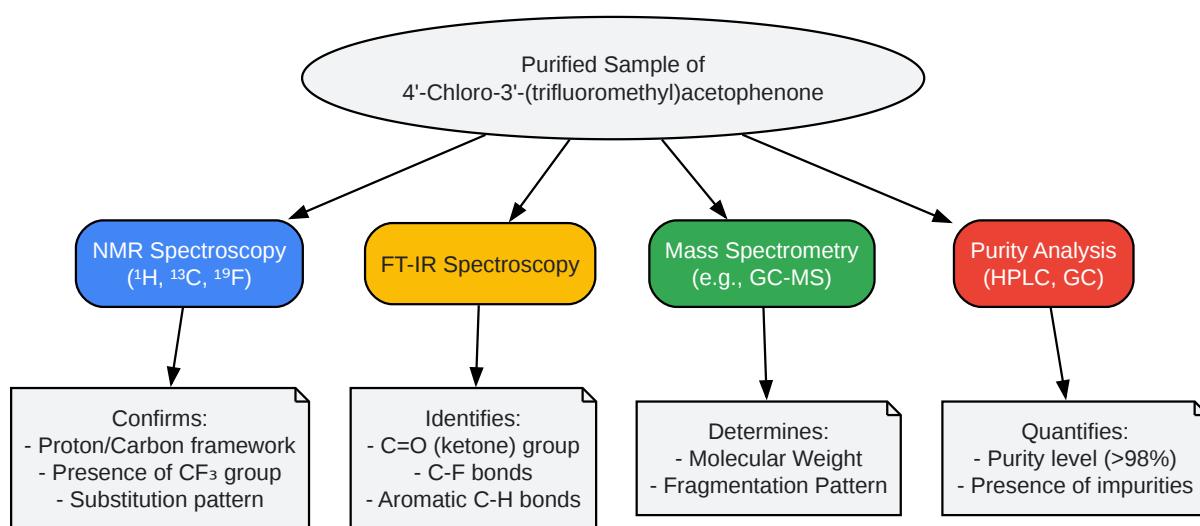
The following diagram outlines the logical flow from starting materials to the purified final product.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **4'-Chloro-3'-(trifluoromethyl)acetophenone**.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.


- **Setup:** Equip a flame-dried, three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Maintain an inert atmosphere throughout the reaction.
- **Reagent Charging:** To the flask, add anhydrous aluminum trichloride (1.1 eq) and a suitable anhydrous solvent like dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.
- **Substrate Addition:** In the dropping funnel, prepare a solution of 1-chloro-2-(trifluoromethyl)benzene (1.0 eq) and acetyl chloride (1.05 eq) in anhydrous DCM.
- **Reaction:** Add the substrate solution dropwise to the stirred AlCl_3 suspension, maintaining the temperature below 5 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or GC.
- **Work-up (Quenching):** Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to hydrolyze the aluminum salts. [\[8\]](#)
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.
- **Washing and Drying:** Wash the combined organic layers sequentially with 5% NaOH solution and brine.[\[7\]](#) Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- **Purification:** The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure product.

Part 3: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach provides a self-validating system of analysis.

Analytical Workflow

The following diagram illustrates a standard workflow for the comprehensive characterization of the final product.

[Click to download full resolution via product page](#)

Caption: Comprehensive analytical workflow for structural and purity validation.

Expected Spectroscopic Data

The following table summarizes the key spectral features expected for **4'-Chloro-3'-(trifluoromethyl)acetophenone**. This data serves as a benchmark for researchers to validate their results.

Technique	Expected Features	Rationale
¹ H NMR	~2.6 ppm (singlet, 3H, -COCH ₃)~7.6-8.2 ppm (multiplets, 3H, Ar-H)	The methyl protons are a singlet as there are no adjacent protons. The aromatic protons will show complex splitting due to coupling and the influence of electron-withdrawing substituents.
¹³ C NMR	~26 ppm (-COCH ₃)~120-140 ppm (Aromatic C & C-CF ₃)~195 ppm (C=O)	The carbonyl carbon is significantly downfield. The carbon attached to the CF ₃ group will appear as a quartet due to C-F coupling.
¹⁹ F NMR	~ -63 ppm (singlet)	The three fluorine atoms of the CF ₃ group are equivalent and will appear as a single peak.
FT-IR	~1690 cm ⁻¹ (strong, C=O stretch)~1100-1400 cm ⁻¹ (strong, C-F stretches)~3000-3100 cm ⁻¹ (weak, Ar C-H stretch)	The carbonyl stretch is a hallmark of ketones. [12] The C-F bonds exhibit very strong, characteristic absorptions in the fingerprint region. [13]
Mass Spec.	Molecular Ion (M ⁺) at m/z ≈ 222	The mass spectrum will show the molecular ion peak corresponding to the compound's monoisotopic mass. [4] A prominent fragment would be [M-15] ⁺ from the loss of the methyl group.

Part 4: Applications in Drug Discovery and Agrochemicals

The unique combination of chloro and trifluoromethyl substituents makes this acetophenone a valuable building block.

- **Pharmaceutical Development:** It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).^[1] The trifluoromethyl group can enhance drug efficacy by increasing metabolic stability and receptor binding affinity.^[2] The overall scaffold is found in molecules designed as anti-inflammatory and analgesic agents.^[1] For example, the related 4-chloro-3-(trifluoromethyl)phenyl moiety is a core component of Sorafenib, an approved kinase inhibitor for cancer therapy.^[2]
- **Agrochemicals:** This compound is also used in the formulation of modern pesticides and herbicides.^[1] The lipophilicity imparted by the substituents can improve the penetration of the active ingredient through plant or insect cuticles, enhancing its effectiveness.

Part 5: Safety, Handling, and Storage

Proper handling of **4'-Chloro-3'-(trifluoromethyl)acetophenone** is crucial to ensure laboratory safety.

Hazard Identification

According to the Globally Harmonized System (GHS), this compound presents several hazards:

- H315: Causes skin irritation.^{[4][14]}
- H319: Causes serious eye irritation.^{[4][14]}
- H335: May cause respiratory irritation.^{[4][14]}
- H302: Harmful if swallowed.^[4]

Recommended Safety Protocols

- **Personal Protective Equipment (PPE):** Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.^{[14][15]}

- Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[14][16]
- Handling: Avoid contact with skin, eyes, and clothing.[14] Avoid dust formation. Wash hands thoroughly after handling.[15][16]
- First Aid Measures:
 - Skin Contact: Immediately wash off with plenty of soap and water. If irritation persists, seek medical attention.[14]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[14]
 - Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[14][16]
 - Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor if you feel unwell.[14][16]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14][16] Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

4'-Chloro-3'-(trifluoromethyl)acetophenone is more than just a chemical intermediate; it is an enabling tool for innovation in the life sciences. Its well-defined synthesis, characterized by the robust Friedel-Crafts acylation, and its versatile chemical handles make it a compound of strategic importance. A thorough understanding of its properties, analytical signatures, and safety requirements, as detailed in this guide, is fundamental for its effective and safe utilization in the laboratory and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. 4'-Chloro-3'-(trifluoromethyl)acetophenone | 129825-11-2 | TCI AMERICA [tcichemicals.com]
- 4. 4'-Chloro-3'-(trifluoromethyl)acetophenone | C9H6ClF3O | CID 2773851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4'-CHLORO-3'-(TRIFLUOROMETHYL)ACETOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 6. 4'-CHLORO-3'-(TRIFLUOROMETHYL)ACETOPHENONE CAS#: 129825-11-2 [amp.chemicalbook.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. app.studyraid.com [app.studyraid.com]
- 9. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. nbinno.com [nbinno.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [4'-Chloro-3'-(trifluoromethyl)acetophenone structural formula]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1586602#4-chloro-3-trifluoromethyl-acetophenone-structural-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com